

An In-depth Technical Guide to Halfenprox: Chemical Structure, Properties, and Experimental Protocols

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Compound of Interest

Compound Name: *Halfenprox*

Cat. No.: *B054232*

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Abstract

Halfenprox is a synthetic pyrethroid ether that functions as a potent acaricide and insecticide. Belonging to the class of aromatic ethers, its mechanism of action involves the modulation of voltage-gated sodium channels in the nervous systems of target organisms, leading to paralysis and death. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, mechanism of action, and toxicological profile of **Halfenprox**. Detailed experimental protocols for key assays are included to facilitate further research and development.

Chemical Structure and Identification

Halfenprox is chemically described as 1-[bromo(difluoro)methoxy]-4-[2-methyl-1-[(3-phenoxyphenyl)methoxy]propan-2-yl]benzene.[1] It is an aromatic ether containing organobromine and organofluorine moieties.[1]

Molecular Formula: $C_{24}H_{23}BrF_2O_3$ [1][2][3][4][5]

IUPAC Name: 1-[bromo(difluoro)methoxy]-4-[2-methyl-1-[(3-phenoxyphenyl)methoxy]propan-2-yl]benzene[1]

CAS Registry Number: 111872-58-3[1][2][3][5]

Synonyms: Brofenprox, Fubfenprox, MTI-732[6]

Physicochemical Properties

Halfenprox is a colorless liquid, typically supplied as an emulsifiable concentrate or a concentrated solution.[6] A summary of its key physicochemical properties is presented in the table below. There are some discrepancies in the reported boiling point, with some sources indicating decomposition before boiling. The degradation point has been reported as 291.2 °C.

Property	Value	Source(s)
Molecular Weight	477.34 g/mol	[1][2][3][4][5]
Physical State	Colorless liquid	[6]
Melting Point	Not available	
Boiling Point	Decomposes before boiling	[6]
Degradation Point	291.2 °C	[6]
Water Solubility	0.05 µg/L (at 20°C)	[6]
logP (Octanol-Water Partition Coefficient)	7.7	[6]
Vapor Pressure	7.79 x 10 ⁻⁴ mPa (at 20°C)	[6]
Henry's Law Constant	7.44 Pa m ³ /mol (at 25°C)	[6]
Density	1.32 g/mL	[6]

Synthesis

The synthesis of **Halfenprox** is a multi-step process. While a detailed, step-by-step protocol from a single source is not readily available in the public domain, the general synthetic route involves the etherification of 2-(4-(bromodifluoromethoxy)phenyl)-2-methylpropan-1-ol with 3-phenoxybenzyl bromide. The synthesis of these key precursors is outlined below.

Synthesis of 3-Phenoxybenzyl Bromide

A common method for the synthesis of 3-phenoxybenzyl bromide involves the bromination of 3-phenoxybenzyl alcohol.

Experimental Protocol:

- A solution of 3-phenoxybenzyl alcohol (0.18 mol) in toluene (95 ml) is added dropwise over 30 minutes to a stirred solution of thionyl bromide (0.24 mol) and pyridine (0.5 g) in toluene (175 ml), while maintaining the temperature below 30°C.
- After the addition is complete, the reaction mixture is heated at 50-60°C for two hours.
- The mixture is then cooled and concentrated under reduced pressure.
- The resulting residue is dissolved in toluene (200 ml) and washed with water (10 x 100 ml) until a neutral pH is achieved.
- The organic layer is dried over magnesium sulfate and concentrated under reduced pressure.
- The final product, 3-phenoxybenzyl bromide, is obtained by distillation (b.p. 120-144°C at 0.05 mmHg).

Synthesis of 2-(4-(bromodifluoromethoxy)phenyl)-2-methylpropan-1-ol

The synthesis of this alcohol intermediate is a more complex process, and a detailed public domain protocol is not available. It likely involves multiple steps, starting from a substituted phenol and building the side chain.

Final Etherification Step

The final step in the synthesis of **Halfenprox** is the etherification of 2-(4-(bromodifluoromethoxy)phenyl)-2-methylpropan-1-ol with 3-phenoxybenzyl bromide. This is typically carried out in the presence of a base to deprotonate the alcohol, forming an alkoxide that then reacts with the benzyl bromide in a Williamson ether synthesis.

Mechanism of Action

As a pyrethroid ether insecticide and acaricide, **Halfenprox** exerts its toxic effects by targeting the voltage-gated sodium channels in the nervous systems of insects and mites.

Caption: Mechanism of action of **Halfenprox** on voltage-gated sodium channels.

The binding of **Halfenprox** to the open state of the sodium channel prevents its normal inactivation. This leads to a persistent influx of sodium ions, causing continuous nerve firing (hyperexcitation), which ultimately results in the paralysis and death of the organism. While the general mechanism is understood, the specific binding site on the insect sodium channel subunits has not been fully elucidated in the available literature.

Toxicological Profile

The toxicity of **Halfenprox** has been evaluated in various studies. It is classified as toxic if swallowed and very toxic to aquatic life with long-lasting effects.

Genotoxicity

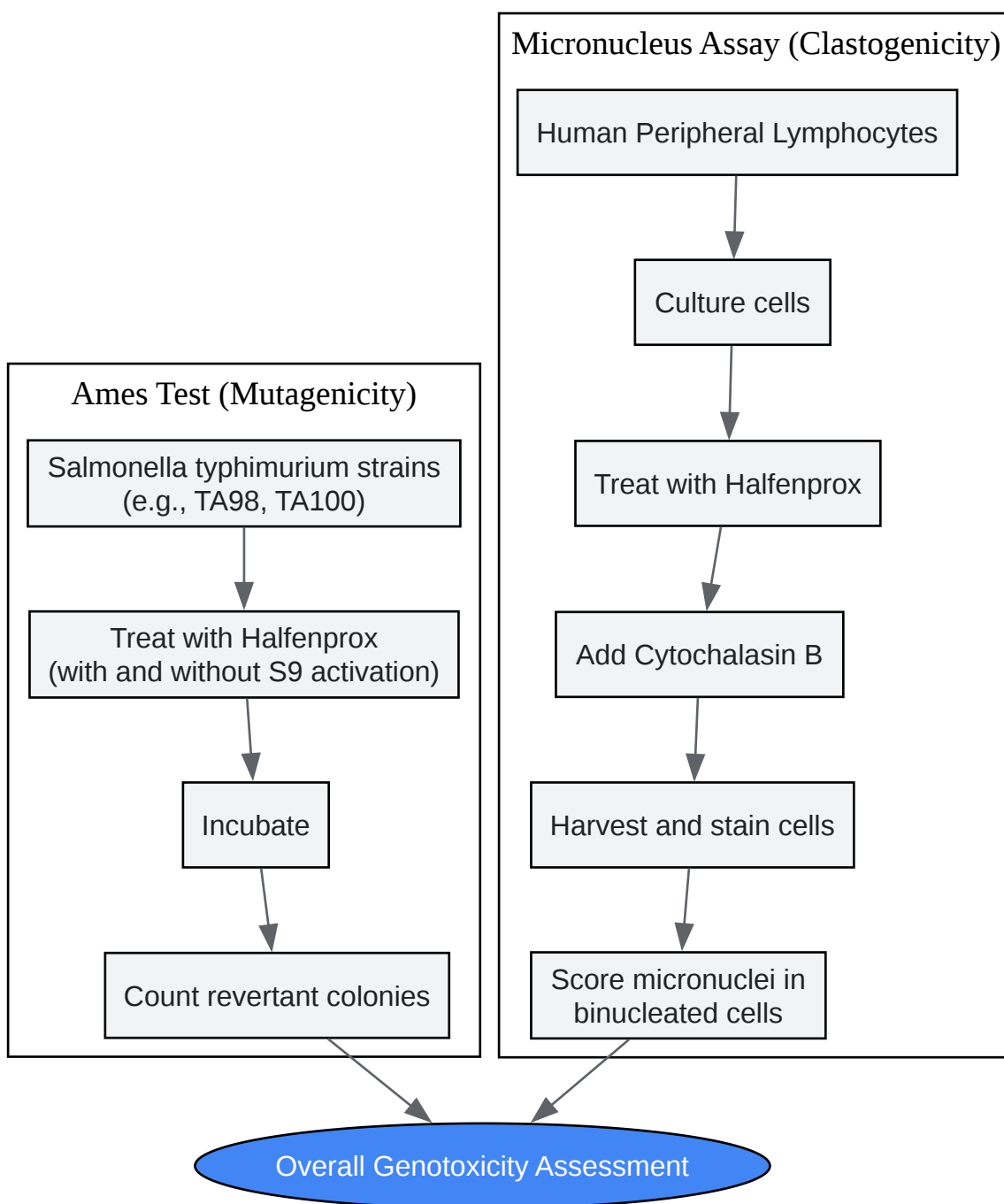
A study assessing the genotoxicity of **Halfenprox** using the Ames test and an in vitro micronucleus (MN) assay in human peripheral lymphocytes provided the following insights:

- **Ames Test:** **Halfenprox** did not show mutagenic activity in *Salmonella typhimurium* strains TA98 and TA100, with or without S9 metabolic activation, at doses up to 100 µg/plate .
- **Micronucleus Assay:** A significant increase in micronucleus formation was observed in human peripheral lymphocytes at a concentration of 1000 µg/ml after 24 and 48 hours of treatment. A significant decrease in the nuclear division index (NDI) was also observed at higher concentrations.

Experimental Protocol: In Vitro Micronucleus Assay

- **Cell Culture:** Human peripheral lymphocytes are cultured in RPMI-1640 medium supplemented with fetal bovine serum, L-glutamine, and antibiotics.
- **Treatment:** Cells are treated with various concentrations of **Halfenprox** (e.g., 250, 500, 750, and 1000 µg/ml) and a negative control for 24 and 48 hours.

- **Cytochalasin B Addition:** Cytochalasin B is added to the cultures to block cytokinesis, allowing for the identification of binucleated cells.
- **Harvesting and Staining:** Cells are harvested, treated with a hypotonic solution, fixed, and dropped onto microscope slides. The slides are then stained with Giemsa.
- **Scoring:** The number of micronuclei in binucleated cells is scored under a microscope. The nuclear division index is also calculated to assess cytotoxicity.



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Caption: Workflow for genotoxicity testing of **Halfenprox**.

Efficacy and Resistance

Halfenprox is effective against a range of mite species. However, as with other pyrethroids, the development of resistance in target populations is a concern. Resistance mechanisms in

insects and mites to pyrethroids can include target-site insensitivity (mutations in the voltage-gated sodium channel gene) and metabolic resistance (enhanced detoxification by enzymes such as cytochrome P450s).

Environmental Fate

Due to its high logP and low water solubility, **Halfenprox** is expected to have low mobility in soil and to strongly adsorb to organic matter. It is classified as very toxic to aquatic organisms, and care should be taken to avoid contamination of water bodies. Detailed environmental fate studies following OECD guidelines would be necessary to fully characterize its behavior in various environmental compartments.

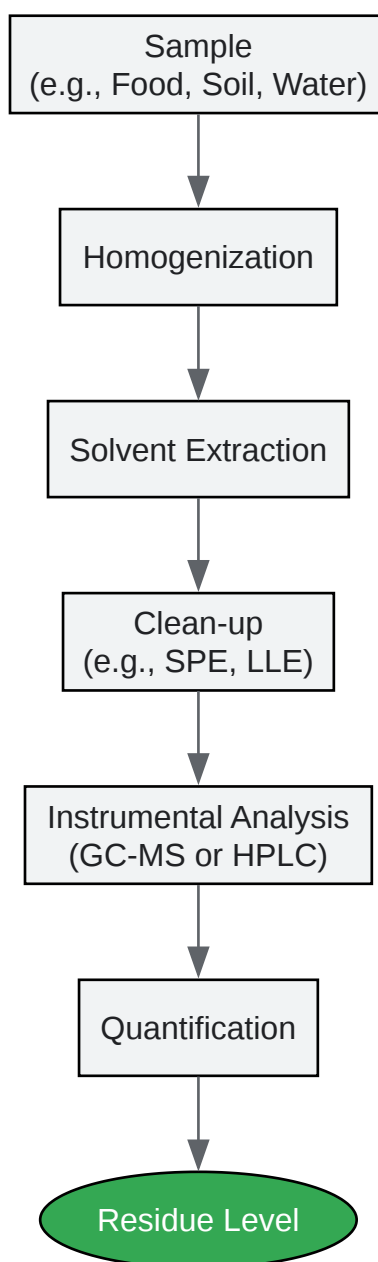
Analytical Methods

The determination of **Halfenprox** residues in various matrices is typically performed using chromatographic techniques.

- Gas Chromatography-Mass Spectrometry (GC-MS): A common method for the analysis of pyrethroid residues.
- High-Performance Liquid Chromatography (HPLC): Also used for the quantification of **Halfenprox**.

Experimental Protocol: Generic Residue Analysis Workflow

- Sample Preparation: The sample (e.g., food, soil, water) is homogenized.
- Extraction: **Halfenprox** is extracted from the matrix using an appropriate organic solvent (e.g., acetonitrile, acetone).
- Clean-up: The extract is purified to remove interfering substances using techniques such as solid-phase extraction (SPE) or liquid-liquid partitioning.
- Analysis: The purified extract is analyzed by GC-MS or HPLC.
- Quantification: The concentration of **Halfenprox** is determined by comparing the peak area of the analyte to that of a known standard.



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Caption: General workflow for the analysis of **Halfenprox** residues.

Conclusion

Halfenprox is an effective pyrethroid ether acaricide and insecticide with a well-defined mechanism of action. This technical guide provides a consolidated resource on its chemical properties, synthesis, and toxicological profile, including detailed experimental protocols. Further research is warranted to fully elucidate the specific binding interactions with insect

sodium channel subtypes and to develop strategies to mitigate the development of resistance. The provided information aims to support researchers, scientists, and drug development professionals in their ongoing work with this compound.

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